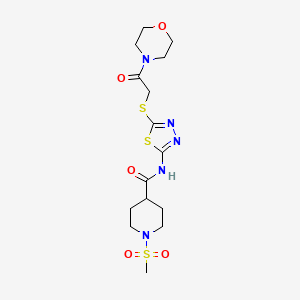
1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Formation of 1-(methylsulfonyl)piperidine-4-carboxamide.
Step 2: : Synthesis of 2-morpholino-2-oxoethyl thio-1,3,4-thiadiazole.
Step 3: : Coupling reaction between the two intermediate compounds under controlled conditions (e.g., specific temperature and pH).
Industrial Production Methods
Industrial synthesis often utilizes batch or continuous-flow reactors.
Common reagents include solvents like dimethylformamide and catalysts to enhance reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate.
Reduction: : Undergoes reduction with agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Variety of nucleophiles/electrophiles in polar aprotic solvents.
Major Products
Oxidation typically results in sulfone derivatives.
Reduction leads to the formation of the corresponding amine.
Substitution varies based on reagents, potentially forming a wide range of derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Precursor for other complex molecules.
Biology
Investigated for enzyme inhibition properties.
Medicine
Explored for anti-inflammatory and anticancer activities.
Evaluated for its pharmacokinetic profile.
Industry
Utilized in the synthesis of agrochemicals.
Component in the development of new materials.
Mechanism of Action
Mechanism
The exact mechanism depends on its application.
Potential interactions with biological macromolecules, influencing enzyme activity or binding to receptor sites.
Molecular Targets and Pathways
Targets might include enzymes involved in inflammation or cancer pathways.
Possible modulation of metabolic pathways critical for cell proliferation.
Comparison with Similar Compounds
Comparison
Unique due to the combination of a piperidine ring and thiadiazole moiety.
Similar compounds include other thiadiazole and piperidine derivatives.
Similar Compounds
1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is one among several compounds with a similar core, each offering distinct properties and applications.
That's a full rundown on the compound this compound. Fascinating stuff. Now, what do you want to do next?
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5S3/c1-28(23,24)20-4-2-11(3-5-20)13(22)16-14-17-18-15(27-14)26-10-12(21)19-6-8-25-9-7-19/h11H,2-10H2,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXIIUCDYQIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2951591.png)
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)

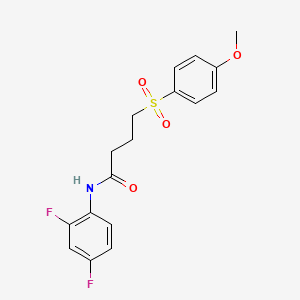
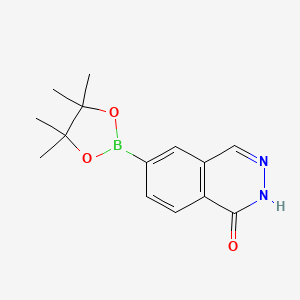
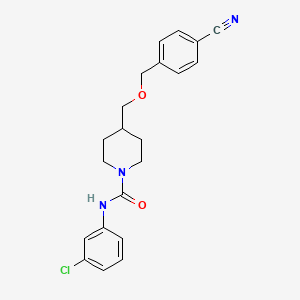
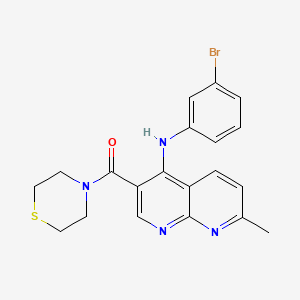
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)
![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951605.png)
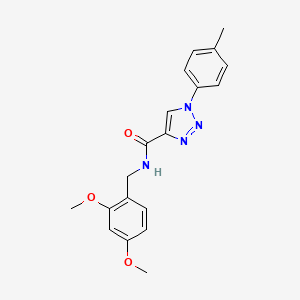
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2951608.png)
